Vanilloin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanillin, also known as 4-hydroxy-3-methoxybenzaldehyde, is an organic compound with the molecular formula C8H8O3. It is a phenolic aldehyde and is the primary component responsible for the characteristic flavor and aroma of vanilla beans. Vanillin is widely used in the food, fragrance, and pharmaceutical industries due to its pleasant scent and flavor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanillin can be synthesized through several methods:
Guaiacol Method: This method involves the methylation of catechol to form guaiacol, which is then converted to vanillin through oxidation.
Lignin Method: Lignin, a byproduct of the paper industry, can be oxidized to produce vanillin.
Eugenol Method: Eugenol, derived from clove oil, can be oxidized to produce vanillin.
Industrial Production Methods
Industrial production of vanillin primarily relies on the guaiacol and lignin methods due to their cost-effectiveness and scalability. The guaiacol method involves the use of petrochemicals, while the lignin method is more environmentally friendly as it uses renewable resources .
Chemical Reactions Analysis
Types of Reactions
Vanillin undergoes various chemical reactions, including:
Oxidation: Vanillin can be oxidized to vanillic acid using oxidizing agents such as potassium permanganate.
Reduction: Vanillin can be reduced to vanillyl alcohol using reducing agents like sodium borohydride.
Substitution: Vanillin can undergo electrophilic substitution reactions due to the presence of an aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Acetic anhydride, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Acetylated derivatives of vanillin.
Scientific Research Applications
Vanillin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential neuroprotective and anticancer activities.
Industry: Used in the production of perfumes, flavorings, and pharmaceuticals.
Mechanism of Action
Vanillin exerts its effects through various mechanisms:
Antioxidant Activity: Vanillin scavenges reactive oxygen species (ROS) and inhibits oxidative stress.
Anti-inflammatory Activity: Vanillin inhibits the activation of inflammatory pathways.
Anticancer Activity: Vanillin induces apoptosis in cancer cells by disrupting mitochondrial function and redox homeostasis.
Comparison with Similar Compounds
Vanillin is often compared with other similar compounds:
Ethylvanillin: Similar to vanillin but has an ethoxy group instead of a methoxy group.
Eugenol: A precursor to vanillin, derived from clove oil.
Vanillic Acid: An oxidation product of vanillin, used in various chemical syntheses.
Vanillin stands out due to its unique combination of flavor, aroma, and wide range of applications in various industries.
Properties
IUPAC Name |
2-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,15,17-19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPJTPYPQZUQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)C2=CC(=C(C=C2)O)OC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-23-0 |
Source
|
Record name | Vanilloin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.